molecular formula C22H20FNO2 B1669270 MK2a Inhibitor CAS No. 41179-33-3

MK2a Inhibitor

カタログ番号 B1669270
CAS番号: 41179-33-3
分子量: 349.4 g/mol
InChIキー: ODYAQBDIXCVKAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK2a Inhibitor, also known under CAS 41179-33-3, is a small molecule/inhibitor that controls the biological activity of MK2a . It’s primarily used for Phosphorylation & Dephosphorylation applications .


Physical And Chemical Properties Analysis

MK2a Inhibitor is a solid substance with a pale yellow color . It’s soluble in DMSO (5 mg/mL) and ethanol (5 mg/mL) . Its molecular weight is 349.40 .

科学的研究の応用

Summary of the Application

The MK2a inhibitor, CMPD1, has been found to play a significant role in the study of Chikungunya virus (CHIKV) infection . CHIKV epidemics around the world have created public health concern due to the unavailability of effective drugs and vaccines. This emphasizes the need for molecular understanding of host-virus interactions for developing effective targeted antivirals .

Methods of Application or Experimental Procedures

Microarray analysis was carried out using CHIKV strain (Prototype and Indian) infected Vero cells and two host isozymes, MAPK activated protein kinase 2 (MK2) and MAPK activated protein kinase 3 (MK3) were selected for further analysis . Gene silencing of MK2 and MK3 and a MK2 activation inhibitor (CMPD1) treatment were performed in vitro and in vivo to unravel the role of MK2/MK3 in CHIKV infection .

Results or Outcomes

Gene silencing of MK2 and MK3 abrogated around 58% CHIKV progeny release from the host cell and a MK2 activation inhibitor (CMPD1) treatment demonstrated 68% inhibition of viral infection suggesting a major role of MAPKAPKs during late CHIKV infection in vitro . It was observed that the inhibition in viral infection is primarily due to the abrogation of lamellipodium formation through modulation of factors involved in the actin cytoskeleton remodeling pathway . Moreover, CHIKV-infected C57BL/6 mice demonstrated reduction in the viral copy number, lessened disease score and better survivability after CMPD1 treatment .

Hematology: Myeloid Malignancies

Summary of the Application

The MK2a inhibitor, CMPD1, has been found to selectively synergize with Histone deacetylase (HDAC) inhibitors in CD34+ cells from myeloid malignancies . HDAC inhibitors like vorinostat (SAHA) and romidepsin are approved for the treatment of cutaneous T-cell lymphoma, while belinostat has recently been approved for the treatment of peripheral T-cell lymphoma . SAHA exhibits clinical activity in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML), although insufficient to justify single-agent therapy for these indications .

Methods of Application or Experimental Procedures

RNA-interference (RNAi) modifier screens of the kinome and phosphatome were conducted to identify signaling pathways that modulate SAHA (HDI) anti-leukemic activity in AML cell lines TF-1, HEL and THP-1 . The putative MK2a substrate-selective p38 inhibitor CMPD1 was tested in all AML cell lines, as well as in ex vivo cultures of primary myeloid malignancies .

Results or Outcomes

CMPD1 selectively potentiated the activity of SAHA in all AML cell lines tested, as well as in ex vivo cultures of primary myeloid malignancies . The observed dose-dependent synergy occurs at nanomolar doses consistent with the reported apparent inhibitory constant for CMPD1 inhibition of p38-dependent phosphorylation of MK2a . Further, SAHA + CMPD1 synergy is significantly greater in CD34 + -selected as compared to CD34 + -depleted cell populations ex vivo . Furthermore, CMPD1 is similarly synergistic with the HDI panobinostat in vitro, but interacts antagonistically with cytarabine and additively with 5-azacitidine .

Oncology: Acute Myeloid Leukemia (AML)

Summary of the Application

The MK2a inhibitor, CMPD1, has been found to selectively synergize with Histone deacetylase (HDAC) inhibitors in CD34+ cells from myeloid malignancies . HDAC inhibitors like vorinostat (SAHA) and romidepsin are approved for the treatment of cutaneous T-cell lymphoma, while belinostat has recently been approved for the treatment of peripheral T-cell lymphoma . SAHA exhibits clinical activity in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML), although insufficient to justify single-agent therapy for these indications .

Methods of Application or Experimental Procedures

RNA-interference (RNAi) modifier screens of the kinome and phosphatome were conducted to identify signaling pathways that modulate SAHA (HDI) anti-leukemic activity in AML cell lines TF-1, HEL and THP-1 . The putative MK2a substrate-selective p38 inhibitor CMPD1 was tested in all AML cell lines, as well as in ex vivo cultures of primary myeloid malignancies .

Results or Outcomes

CMPD1 selectively potentiated the activity of SAHA in all AML cell lines tested, as well as in ex vivo cultures of primary myeloid malignancies . The observed dose-dependent synergy occurs at nanomolar doses consistent with the reported apparent inhibitory constant for CMPD1 inhibition of p38-dependent phosphorylation of MK2a . Further, SAHA + CMPD1 synergy is significantly greater in CD34 + -selected as compared to CD34 + -depleted cell populations ex vivo . Furthermore, CMPD1 is similarly synergistic with the HDI panobinostat in vitro, but interacts antagonistically with cytarabine and additively with 5-azacitidine .

将来の方向性

MK2a Inhibitor has shown potential in medical research. For instance, it has been used in studies related to Chikungunya virus infection . The inhibitor demonstrated a significant reduction in viral infection, suggesting a major role of MAPKAPKs during late CHIKV infection . This indicates that MK2a Inhibitor could be considered as an important target for developing effective anti-CHIKV strategies .

特性

IUPAC Name

4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYAQBDIXCVKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464220
Record name MK2a Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK2a Inhibitor

CAS RN

41179-33-3
Record name MK2a Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK2a Inhibitor
Reactant of Route 2
Reactant of Route 2
MK2a Inhibitor
Reactant of Route 3
Reactant of Route 3
MK2a Inhibitor
Reactant of Route 4
Reactant of Route 4
MK2a Inhibitor
Reactant of Route 5
MK2a Inhibitor
Reactant of Route 6
MK2a Inhibitor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。